

Coumarin 545T Fluorescent Probe: Application Notes and Protocols for Cellular Imaging

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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394

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Introduction

Coumarin 545T, also known as C545T, is a highly efficient green-emitting fluorescent dye belonging to the coumarin family.[1][2] While extensively utilized in organic light-emitting diodes (OLEDs) and as a laser dye due to its high emission yield and excellent photostability, its application as a fluorescent probe in cellular imaging is an emerging area of investigation.[2][3] Coumarin derivatives are widely recognized for their utility as fluorescent probes in biological systems, owing to their tunable spectral properties, small molecular size, and sensitivity to the cellular microenvironment.[4][5] They have been successfully derivatized to target specific organelles and biomolecules, including the endoplasmic reticulum, mitochondria, and thiols.[1][4]

This document provides detailed application notes and protocols for the potential use of **Coumarin 545T** in cellular imaging. The information is based on the known photophysical properties of **Coumarin 545T** and established methodologies for other coumarin-based fluorescent probes. Researchers are advised that these protocols serve as a starting point and will likely require optimization for specific cell types and experimental conditions.

Quantitative Data

A summary of the key photophysical and chemical properties of **Coumarin 545T** is presented in the table below for easy reference.

Property	Value	Reference(s)
Full Chemical Name	10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyrroprano(6,7-8-I,j)quinolizin-11-one	[1]
Synonyms	C545T	[1]
CAS Number	155306-71-1	[1]
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₂ S	[1]
Molecular Weight	430.56 g/mol	[1]
Appearance	Pale yellow to yellow powder/crystals	[1]
Absorption Maximum (λ _{max})	473 nm (in THF)	[1]
Emission Maximum (λ _{em})	506 nm (in THF)	[1]
Purity	>99% (sublimed)	[1]
Melting Point	228 °C	[1]
Solubility	Good solubility in various organic solvents	[2]

Potential Cellular Imaging Applications

Based on the lipophilic nature of its core structure and the properties of similar coumarin dyes, **Coumarin 545T** may be suitable for the following cellular imaging applications. It is important to note that these are proposed applications and require experimental validation.

- **Staining of Lipophilic Structures:** The hydrophobic nature of the coumarin backbone suggests that **Coumarin 545T** may preferentially accumulate in lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
- **General Cytoplasmic Staining:** Depending on its cell permeability, **Coumarin 545T** could potentially be used as a general stain for the cytoplasm in live or fixed cells.

- **Backbone for Targeted Probes:** The coumarin core of C545T can be chemically modified to incorporate targeting moieties for specific organelles or biomolecules, creating novel "smart" probes.

Experimental Protocols

The following are detailed protocols for live-cell and fixed-cell imaging, adapted from general procedures for coumarin-based fluorescent probes.

Protocol 1: Live-Cell Imaging

This protocol provides a general guideline for staining live cells with **Coumarin 545T**. Optimization of probe concentration and incubation time is crucial for different cell types.

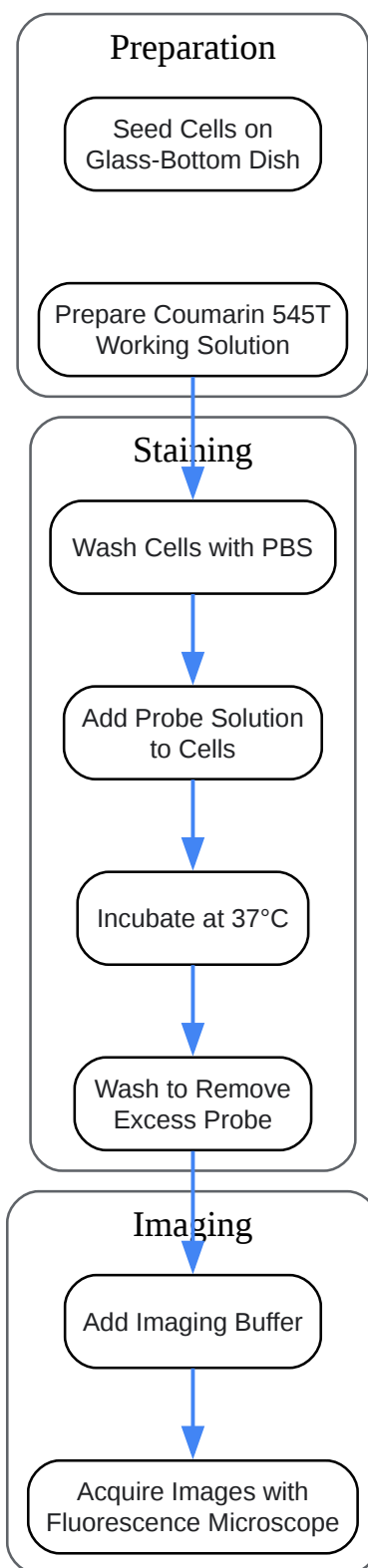
Materials:

- **Coumarin 545T** stock solution (1-10 mM in DMSO)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Phosphate-buffered saline (PBS), pH 7.4
- Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~510 nm)

Procedure:

- **Cell Seeding:** Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
- **Probe Preparation:** Prepare a working solution of **Coumarin 545T** by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting range of 200 nM to 10 μ M is recommended for optimization).
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

- Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific duration (typically 15-60 minutes). Incubation times should be optimized.
- Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
- Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope.



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Caption: Workflow for live-cell imaging with **Coumarin 545T**.

Protocol 2: Fixed-Cell Imaging

This protocol outlines the steps for staining fixed and permeabilized cells with **Coumarin 545T**.

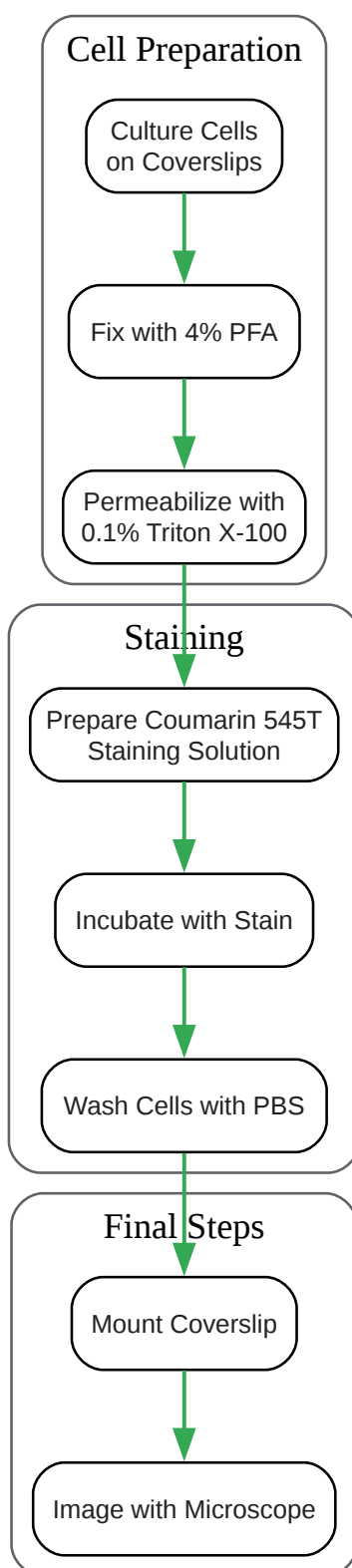
Materials:

- **Coumarin 545T** stock solution (1-10 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
- Cells cultured on coverslips
- Mounting medium
- Fluorescence microscope

Procedure:

- **Cell Culture:** Grow cells on coverslips to the desired confluency.
- **Fixation:** Gently aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution to cover the cells and incubate for 15-20 minutes at room temperature.
- **Washing:** Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Add the permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature.
- **Washing:** Aspirate the permeabilization buffer and wash the cells twice with PBS.
- **Staining:** Prepare a working solution of **Coumarin 545T** in PBS (a starting range of 1-10 μ M is recommended for optimization). Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

- Washing: Wash the cells three times with PBS, protected from light.
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
- Imaging: Image the stained cells using a fluorescence microscope.

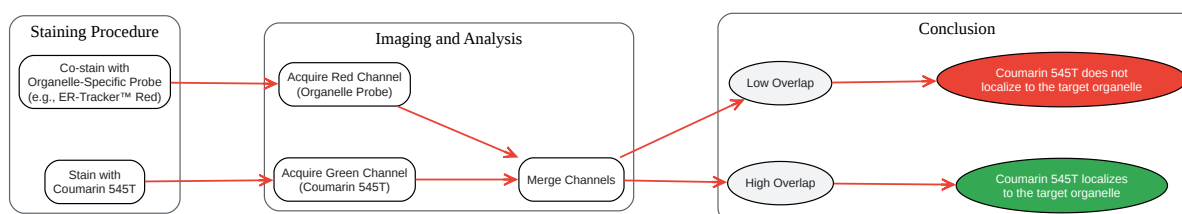


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Caption: Workflow for fixed-cell imaging with **Coumarin 545T**.

Co-localization Studies for Target Validation

To determine the subcellular localization of **Coumarin 545T**, co-staining with organelle-specific commercial probes is recommended.



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Caption: Logical workflow for co-localization experiments.

Troubleshooting

- **Low Signal:** Increase the concentration of **Coumarin 545T** or the incubation time. Ensure that the filter sets on the microscope are appropriate for the excitation and emission spectra of the probe.
- **High Background:** Decrease the probe concentration or incubation time. Ensure thorough washing to remove unbound probe. Consider using a phenol red-free medium for live-cell imaging.
- **Phototoxicity:** Reduce the excitation light intensity and/or exposure time. For live-cell imaging, ensure cells are healthy and in a suitable imaging buffer.
- **No Staining:** Verify the cell permeability of **Coumarin 545T** in your cell type. For fixed-cell imaging, ensure the permeabilization step is sufficient.

Conclusion

Coumarin 545T possesses favorable photophysical properties that make it a promising candidate for development as a fluorescent probe in cellular imaging. The protocols provided herein offer a foundation for researchers to explore its potential applications. Through systematic optimization and validation, **Coumarin 545T** could become a valuable tool for visualizing cellular structures and dynamics.

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